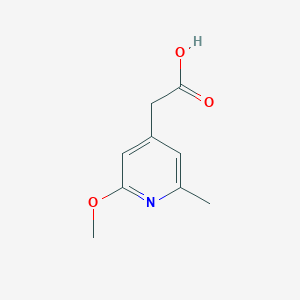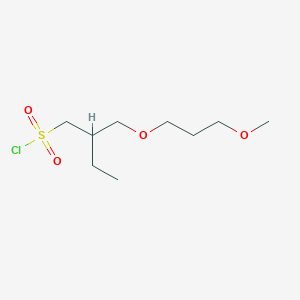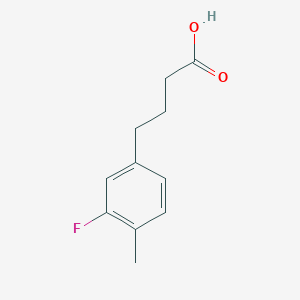![molecular formula C9H14N2O B13608815 hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one can be compared with other similar compounds, such as:
(8’aS)-hexahydro-1’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]piperazine]: This compound shares a similar spirocyclic structure but differs in its chemical properties and biological activities.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine]: Another compound with a spirocyclic structure, used in different chemical and biological applications.
The uniqueness of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
spiro[1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidine-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C9H14N2O/c12-8-9(3-4-9)6-10-7-2-1-5-11(7)8/h7,10H,1-6H2 |
Clé InChI |
FYOMVKQCOPYQGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2NCC3(CC3)C(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)











![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
